molecular formula C16H14Cl2N2O B2886553 N-(4-chlorobenzyl)-N'-(2-chlorostyryl)urea CAS No. 339278-74-9

N-(4-chlorobenzyl)-N'-(2-chlorostyryl)urea

Cat. No. B2886553
CAS RN: 339278-74-9
M. Wt: 321.2
InChI Key: MEXNBNHGPGJNGI-MDZDMXLPSA-N
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Description

N-(4-chlorobenzyl)-N'-(2-chlorostyryl)urea, also known as CBSU, is a chemical compound that has garnered attention in the scientific community due to its potential biological applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Cytokinin Activity and Plant Growth Regulation

Urea derivatives, including certain phenyl- and pyridyl-ureas, have been studied for their cytokinin activity, which can significantly influence plant growth and development. For instance, derivatives such as N-phenyl-N'-(2-chloro-4-pyridyl)urea have been identified for their potent cytokinin-like activity, promoting cell division and differentiation in plants. This suggests potential applications of N-(4-chlorobenzyl)-N'-(2-chlorostyryl)urea in agricultural research, particularly in enhancing plant morphogenesis and adventitious rooting, if similar biological activities are observed (Ricci & Bertoletti, 2009).

Nitrogen Fertilization and Environmental Impact

Research into urea's role as a nitrogen source in agriculture, including studies on nitrogen fertilizer sources and timing, highlights the environmental impact of urea usage. Urea's susceptibility to NH3 volatilization and the subsequent loss of nitrogen can affect crop yield and environmental health. Investigations into alternatives or modifications to urea application methods, such as the use of urease inhibitors, offer pathways to minimize negative environmental impacts while maintaining or enhancing agricultural productivity (Norman et al., 2009).

Urea Synthesis and Environmental Chemistry

The electrochemical synthesis of urea from N2 and CO2 under ambient conditions represents a green alternative to traditional methods, reducing energy consumption and environmental impact. Studies on novel electrocatalysts for efficient urea production under such conditions suggest potential industrial applications for N-(4-chlorobenzyl)-N'-(2-chlorostyryl)urea if it exhibits relevant catalytic properties (Chen et al., 2020).

properties

IUPAC Name

1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O/c17-14-7-5-12(6-8-14)11-20-16(21)19-10-9-13-3-1-2-4-15(13)18/h1-10H,11H2,(H2,19,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXNBNHGPGJNGI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CNC(=O)NCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/NC(=O)NCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-N'-(2-chlorostyryl)urea

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